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Feature CCT241161 (Pan-RAF & SRC Inhibitor)
Selective BRAF Inhibitors (e.g.,
Vemurafenib)

Primary Target
Profile

Pan-RAF (BRAF, CRAF, BRAFV600E) &
SRC Family Kinases (SRC, LCK) [1] [2]

Selective for monomeric BRAFV600E

[3]

Mechanism &
"Paradox"

Paradox-breaking; inhibits ERK signaling
in both BRAF and NRAS mutant cells

without causing paradoxical pathway
activation [4] [5].

Causes paradoxical activation of the
MAPK pathway in RAS mutant cells,

which can drive secondary tumors [3].

Efficacy in
Melanoma

Effective in BRAF mutant, NRAS mutant,
and BRAF/MEK inhibitor-resistant

melanomas [4] [5].

Effective primarily in naive BRAFV600E

mutant melanoma; resistance often

develops [4] [5].

| Key Resistance Mechanisms Overcome | Effective against resistance mediated by: • NRAS mutations •

Receptor Tyrosine Kinase (RTK) signaling • SRC Family Kinase (SFK) signaling [4] [5] | Resistance

commonly arises via: • NRAS mutations • BRAF splice variants • RTK/SFK pathway reactivation [5] [3] | |

Reported IC50 Values | CRAF: 6 nM BRAFV600E: 15 nM BRAF: 30 nM SRC: 10 nM LCK: 3 nM [1] [2] |

Varies by compound; typically nanomolar for BRAFV600E but significantly less potent against CRAF and

dimeric BRAF [3]. |
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Mechanism of Action and the "Paradox-Breaking"
Advantage

The following diagram illustrates the key mechanistic differences in how selective BRAF inhibitors and pan-

RAF inhibitors like CCT241161 affect the MAPK signaling pathway.
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Diagram: Comparing the mechanisms of selective BRAF inhibitors and CCT241161. Selective inhibitors

incompletely block RAF dimers and are vulnerable to resistance, while CCT241161 fully inhibits dimer

signaling and parallel SRC pathways.

The Problem of Paradoxical Activation: In cells with active RAS signaling (e.g., NRAS mutations),

first-generation BRAF inhibitors like vemurafenib force the formation of RAF dimers. The inhibitor
binds to one protomer, but paradoxically trans-activates the drug-free partner, leading to

MEK/ERK signaling and potential tumor growth [5] [3].
The "Paradox-Breaking" Solution: CCT241161 is a pan-RAF inhibitor designed to bind both

protomers in a RAF dimer effectively. Furthermore, its ability to simultaneously inhibit SRC Family
Kinases (SFKs) blocks a key resistance pathway often upregulated in melanoma, making it effective

even in the presence of NRAS mutations or enhanced RTK signaling [4] [5].

Key Experimental Data and Protocols

The following table summarizes critical experimental findings that validate the profile of CCT241161 in

preclinical models.

Experiment
Type

Cell Line / Model Key Findings Significance

In Vitro
Cytotoxicity [1]

A375 (BRAFV600E

melanoma)

IC50 = 10 nM after 72 hrs. High potency against a

common BRAF-mutant
melanoma cell line.

In Vitro
Proliferation [4]

[1]

D04 (NRAS
mutant melanoma)

Inhibited cell growth at 0.1-
100 µM.

Confirms activity in NRAS
mutant melanoma, a setting

where selective BRAFi fail.

Resistance
Model [4] [1]

A375/R

(PLX4720-
resistant)

Inhibited MEK/ERK

signaling at 1 µM for 4h; no
resistance in 20-day assay.

Demonstrates ability to

overcome acquired resistance
to first-generation BRAFi.

In Vivo Efficacy
[4] [1]

Mouse xenografts
(A375, A375/R,

D04)

Oral dosing (10-20 mg/kg, 7
days) caused tumor

regression with no body
weight loss.

Shows oral bioavailability and
efficacy in multiple resistant

models with good tolerability.
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Experiment
Type

Cell Line / Model Key Findings Significance

Western Blot
Analysis [1]

WM266.4 (BRAF

mutant)

Inhibited phospho-MEK and

phospho-ERK at 1-100 nM
for 24h.

Confirms direct on-target

inhibition of the MAPK
pathway.

Research Implications and Future Directions

The preclinical data positions CCT241161 and similar paradox-breaking RAF/SRC inhibitors as promising

candidates for:

First-line treatment in both BRAF and NRAS mutant melanomas, potentially simplifying treatment

strategies [4] [5].
Second-line therapy for patients who have developed resistance to BRAF inhibitors or the

BRAF/MEK inhibitor combination [4] [5] [6].

The concept of RAF inhibitor rechallenge is gaining clinical interest. A 2024 study showed that retreating

patients with advanced BRAF-aberrant cancers with a second RAF inhibitor (which could include next-

generation agents like pan-RAF inhibitors) after a period off therapy yielded an 18.1% overall response

rate and a 54.5% clinical benefit rate [7]. This supports the development of improved RAF inhibitors like

CCT241161 to address the persistent challenge of resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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